2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H18BrN5O and its molecular weight is 364.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has gained attention in medicinal chemistry, particularly for its potential biological activities. Its unique structure, featuring a pyrimidine ring and a piperidine moiety, suggests it may interact with various biological targets, particularly those involved in cancer progression.
Chemical Structure and Properties
The molecular formula of this compound is C18H22BrN5O with a molecular weight of approximately 404.3 g/mol. The presence of the bromine atom in the pyrimidine ring enhances its lipophilicity, which can influence its pharmacokinetic properties and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H22BrN5O |
Molecular Weight | 404.3 g/mol |
Structure | Structure |
Research indicates that this compound acts primarily as an inhibitor of tyrosine kinases , including Met kinase. Tyrosine kinases play crucial roles in signaling pathways that regulate cell growth and proliferation. Inhibition of these enzymes is a promising strategy for cancer therapy, as it can impede tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Met Kinase : This compound has shown significant inhibitory activity against Met kinase, which is implicated in various cancers.
- Binding Affinity : Interaction studies have demonstrated effective binding to specific protein targets associated with cancer pathways.
Biological Activity and Case Studies
Several studies have assessed the biological activity of this compound, focusing on its anticancer properties:
-
In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Lines Tested : Human glioma, melanoma, and non-small-cell lung cancer (NSCLC) cell lines.
- Results : Demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
- Animal Models : Preclinical studies using animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with other known tyrosine kinase inhibitors:
Compound Name | Target | Activity |
---|---|---|
This compound | Met Kinase | Strong inhibitor; significant cytotoxicity |
Tepotinib | Selective Met kinase inhibitor | Approved for specific cancers |
Erlotinib | EGFR | Used primarily for lung cancer |
Crizotinib | ALK and c-Met | Broad-spectrum kinase inhibition |
Eigenschaften
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJHCUNFDGHFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.